

VX-702 safety profile adverse events clinical trial

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Compound Focus: Vx-702

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Adverse Events from Clinical Trials

Adverse Event (AE) Category	VeRA Trial (Monotherapy) [1] [2]	Study 304 (with Methotrexate) [1]
Most Common AEs (Generally mild/moderate)	Infections (10% on VX-702 vs 5% on placebo), GI disorders (8% vs 6%), skin disorders (9% vs 0%) [2]	Information not specified in search results
Serious Infections	2.4% (VX-702) vs 0% (placebo) [1]	2.6% (VX-702) vs 4.9% (placebo) [1]
Discontinuation due to AEs	5% (10 mg), 3% (5 mg) vs 2% (placebo) [2]	Information not specified in search results
Liver Function	No clinically significant effects observed [2]	Information not specified in search results
Renal Impairment	Increased serum creatinine (1.2-1.5x upper limit) led to discontinuation in a few patients [2]	Information not specified in search results

Adverse Event (AE) Category	VeRA Trial (Monotherapy) [1] [2]	Study 304 (with Methotrexate) [1]
Cardiovascular (QTc Interval)	Minimal, dose-dependent increase (approx. $\leq 1.5\%$); no clinically significant events [2]	Information not specified in search results

Experimental Protocols in Clinical Trials

The safety data was generated from two high-quality, 12-week, randomized, double-blind, placebo-controlled Phase II studies [1].

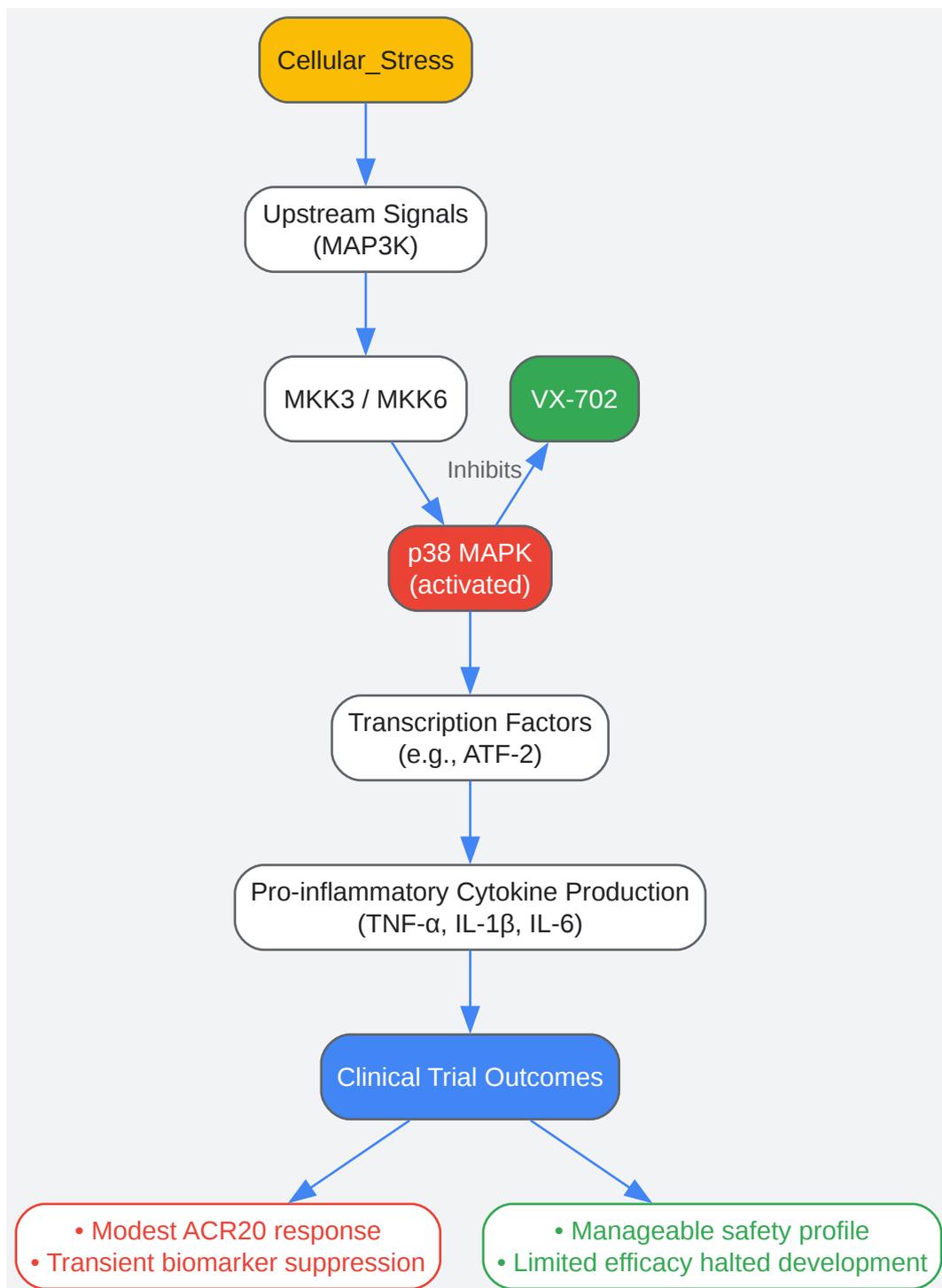
- **VeRA Trial (NCT00205478)**: Enrolled 313 patients with active, moderate-to-severe RA. They received **placebo, 5 mg, or 10 mg of VX-702 once daily** without concomitant methotrexate [1] [2].
- **Study 304 (NCT00395577)**: Enrolled 117 patients with active RA who had an inadequate response to methotrexate (MTX). They received **placebo, 10 mg VX-702 daily, or 10 mg VX-702 twice weekly**, in addition to their stable dose of MTX [1] [3].

In both trials, safety was a primary objective and was assessed through [1] [2]:

- **Monitoring** of treatment-emergent adverse events and serious adverse events.
- **Laboratory parameters** including liver function tests and serum creatinine.
- **Extensive electrocardiographic (ECG) monitoring** to detect effects on the heart's electrical activity, specifically the QTc interval.

Mechanism of Action and Drug Profile

The following diagram illustrates the mechanism of action of **VX-702** and the context of its clinical investigation.



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Drug Class and Mechanism: VX-702 is a **highly selective, oral p38 mitogen-activated protein kinase (MAPK) inhibitor** [4]. It was designed as a competitive antagonist of the ATP-binding site, primarily targeting the p38 α isoform [5]. This enzyme is a key intracellular signaling molecule that regulates the

production of potent pro-inflammatory cytokines, including **TNF- α** , **IL-1 β** , and **IL-6** [2] [6]. By inhibiting p38, **VX-702** aimed to suppress this inflammatory cascade at the intracellular level [5].

Overall Safety Context: The search results suggest that **VX-702** was generally well-tolerated over 12 weeks of treatment. The safety profile was considered manageable, with no evidence of the significant liver toxicity that hampered the development of earlier p38 inhibitors like VX-745 and BIRB 796 [5]. The most notable concern was a higher rate of serious infections in the VeRA trial, which is a known risk for potent immunosuppressive therapies [1].

Conclusions and Development Context

While **VX-702**'s safety profile was acceptable in Phase II, its clinical development for rheumatoid arthritis was ultimately not pursued into Phase III due to **limited efficacy** [5]. The drug showed only modest improvements in clinical scores (ACR20), and its potent suppression of inflammatory biomarkers like C-reactive protein (CRP) was found to be transient, returning to baseline levels despite continued treatment [1] [5]. This "escape phenomenon" and the overall modest benefit led to the conclusion that selective p38 MAPK inhibition may not provide meaningful, sustained control of chronic inflammation in RA [1].

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